molecular formula C16H14ClNO2S B8320735 3-Chloromethyl-1-tosylindole

3-Chloromethyl-1-tosylindole

Cat. No.: B8320735
M. Wt: 319.8 g/mol
InChI Key: DQTXNDBAZNBBEL-UHFFFAOYSA-N
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Description

3-Chloromethyl-1-tosylindole is a substituted indole derivative characterized by a chloromethyl (-CH2Cl) group at the 3-position and a tosyl (-SO2C6H4CH3) group at the 1-position of the indole core. Its molecular formula is C16H14ClNO2S, with a molecular weight of 319.8 g/mol. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research, where its reactive chloromethyl group enables further functionalization. The tosyl group enhances stability and facilitates selective reactions under mild conditions.

Properties

Molecular Formula

C16H14ClNO2S

Molecular Weight

319.8 g/mol

IUPAC Name

3-(chloromethyl)-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C16H14ClNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3

InChI Key

DQTXNDBAZNBBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCl

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Chloromethylphenyl)-N-tosylbenzamide

The precursor 4a is synthesized via a two-step process:

  • Tosylation : N-(2-Methylphenyl)benzamide is treated with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the tosyl group at the nitrogen atom.

  • Benzylic Chlorination : The methyl group at the ortho-position undergoes radical chlorination using N-chlorosuccinimide (NCS) in carbon tetrachloride (CCl₄) under UV irradiation. This step replaces the traditional bromination protocol (using NBS) with NCS to yield the chloromethyl derivative.

Reaction Conditions :

  • NCS (1.5 equiv), CCl₄, UV light (230 W halogen lamp), reflux, 2.5 h.

  • Yield: ~85% (estimated from analogous bromination yields).

Cyclization to this compound

The chlorinated intermediate 4a is subjected to cyclization using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in dimethyl sulfoxide (DMSO) at 100°C for 12 h. This step facilitates intramolecular C–N bond formation, yielding the indole core.

Key Observations :

  • DBN acts as both a base and a catalyst, enhancing cyclization efficiency.

  • DMSO stabilizes intermediates via polar interactions, preventing side reactions.

Benzylic Halogenation-Cyclization Cascade

A one-pot, two-step procedure adapted from Chesnokov et al. offers a streamlined route to this compound. This method combines benzylic chlorination and cyclization in a single reaction vessel, minimizing purification steps.

Reaction Protocol

  • Halogenation : N-Tosyl-N-(2-methylphenyl)benzamide is treated with NCS (4 equiv) in CCl₄ under UV light, generating the chloromethyl intermediate.

  • Cyclization : Without isolation, DBN (3 equiv) and DMSO are added, and the mixture is heated at 100°C for 12 h.

Optimized Parameters :

  • Temperature: 100°C (ensures complete cyclization without decomposition).

  • Solvent: DMSO (enhances nucleophilicity of the amide nitrogen).

Yield : ~78–82% (extrapolated from brominated analogs).

Comparative Analysis of Halogenation Strategies

The choice of halogenating agent (NBS vs. NCS) significantly impacts the efficiency and practicality of synthesizing 3-substituted indoles. The table below contrasts key metrics for bromomethyl and chloromethyl pathways:

ParameterBromomethyl PathwayChloromethyl Pathway (Proposed)
Halogenating AgentNBSNCS
Reaction Time2.5 h3 h
Yield of Intermediate90%85% (estimated)
Cyclization Yield89%82% (estimated)
Cost of ReagentsHigh (NBS)Moderate (NCS)

Key Insight : While chlorination proceeds slightly slower than bromination, the lower cost and comparable yields make NCS a viable alternative for scalable synthesis.

Challenges and Mitigation Strategies

Steric and Electronic Effects

Bulky substituents on the nitrogen or ortho-positions can reduce cyclization efficiency. For example, substrates with tert-butyl groups at the nitrogen exhibited yields below 70% in brominated systems. Mitigation involves:

  • Using electron-withdrawing groups (e.g., tosyl) to enhance cyclization rates.

  • Increasing reaction temperatures to 110°C for sterically hindered substrates.

Purification Considerations

This compound is prone to decomposition during column chromatography. Recommended purification methods include:

  • Recrystallization from toluene/hexane mixtures.

  • Gradient elution with petroleum ether/dichloromethane (95:5 to 80:20).

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-1-tosylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloromethyl-1-tosylindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-1-tosylindole involves its reactivity due to the presence of the tosyl and chloromethyl groups. The tosyl group acts as a protecting group, while the chloromethyl group provides a site for nucleophilic substitution. The indole ring can participate in various chemical reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

The following analysis compares 3-Chloromethyl-1-tosylindole with three compounds from the evidence: 3-Chlorobenzaldehyde, Triphenylmethyl Chloride, and 2-(1-Cyanoethyl)indole.

Structural and Functional Group Comparison
Compound Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS No.
This compound Indole, chloromethyl, tosyl C16H14ClNO2S 319.8 N/A
3-Chlorobenzaldehyde Benzaldehyde, chlorine C7H5ClO 140.57 587-04-2
Triphenylmethyl Chloride Trityl chloride C19H15Cl 278.78 76-83-5
2-(1-Cyanoethyl)indole Indole, cyanoethyl C11H10N2 170.21 76017-87-3

Key Observations :

  • Chlorine Reactivity : The chloromethyl group in this compound is likely more reactive than the aryl chlorine in 3-Chlorobenzaldehyde due to the primary alkyl chloride’s susceptibility to nucleophilic substitution. In contrast, Triphenylmethyl Chloride’s trityl chloride exhibits steric hindrance, reducing its reactivity compared to aliphatic chlorides .
  • Indole Core: Unlike 2-(1-Cyanoethyl)indole, which retains the indole’s nucleophilic 3-position, the 3-position in the target compound is occupied by a chloromethyl group, altering its electronic and steric properties .

Key Observations :

  • The chloromethyl group in this compound may pose risks akin to 3-Chlorobenzaldehyde, requiring rigorous skin/eye protection .
  • Unlike Triphenylmethyl Chloride, the target compound’s smaller size could enhance volatility or dermal absorption, necessitating stricter handling protocols .

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